4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Description
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c14-12-7-17(15,16)6-11(12)13-5-10-4-8-1-2-9(10)3-8/h1-2,8-14H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZZIDDRIAMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC3CS(=O)(=O)CC3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through Diels-Alder reactions, where cyclopentadiene reacts with an appropriate dienophile.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, using reagents such as sodium cyanoborohydride.
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, often using sulfur-containing reagents.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the tetrahydrothiophene ring to form the 1,1-dioxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new bicyclic compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of bicyclic structures with biological molecules.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of more complex molecules used in materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs of the target compound, emphasizing differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Analysis of Structural Variations and Their Impacts
Steric and Electronic Effects
- Bicyclo[2.2.1]heptene substituent: Introduces significant steric bulk, reducing conformational flexibility compared to simpler analogs like the methyl-substituted compound (C₆H₁₄ClNO₃S). This may enhance binding specificity in enzyme inhibition .
- Hydroxyethyl group (C₆H₁₃NO₄S): Increases hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions .
Biological Activity
The compound 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide , also known by its CAS number 1186647-60-8 , presents a unique structure with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a bicyclic structure that is essential for its biological activity. The presence of the tetrahydrothiophene moiety contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.41 g/mol |
| CAS Number | 1186647-60-8 |
| LogP | -0.53 |
| Polar Surface Area | 75 Å |
Recent studies indicate that the compound acts as a dual inhibitor, potentially targeting aromatase and steroid sulfatase (STS). Such dual inhibition is crucial in the context of hormone-dependent cancers, particularly breast cancer. The structure-activity relationship (SAR) studies have shown that modifications to the bicyclic framework can significantly enhance inhibitory potency against these enzymes .
In Vitro Studies
In vitro evaluations using JEG-3 cells demonstrated that the compound exhibits significant biological activity, with IC50 values indicating potent inhibition of aromatase and STS. For instance, a related compound with a similar bicyclic structure showed an IC50 for aromatase at 0.25 nM and STS at 26 nM, suggesting that derivatives of this compound may exhibit comparable or enhanced activities .
Study on Aromatase Inhibition
A notable study focused on the synthesis and biological evaluation of various bicyclic derivatives revealed promising results for compounds structurally related to This compound . The most effective derivative demonstrated an aromatase inhibition rate of 93% in vivo after oral administration at a dosage of 10 mg/kg .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary findings suggest low acute toxicity; however, comprehensive studies are necessary to establish its safety for potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves functionalizing the bicycloheptene core and coupling it with a tetrahydrothiophene scaffold. A common approach is to:
- Step 1: Prepare the bicycloheptenylmethylamine intermediate via reductive amination of bicyclo[2.2.1]hept-5-ene-2-carbaldehyde.
- Step 2: React this intermediate with tetrahydrothiophene-3-ol 1,1-dioxide under nucleophilic substitution conditions (e.g., in anhydrous DMF with a base like K₂CO₃ at 80–100°C).
- Optimization: Adjust solvent polarity (e.g., switch from THF to DMF to enhance nucleophilicity), use catalytic phase-transfer agents, or employ microwave-assisted synthesis to reduce reaction time . Purity can be monitored via HPLC (≥98% as per protocols in ).
Q. Which spectroscopic and chromatographic techniques are most effective in characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry (e.g., bicycloheptene ring proton coupling constants) and amine/thiophene integration ratios .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₃H₁₉NO₃S) and isotopic patterns.
- HPLC: Use reverse-phase C18 columns with UV detection at 210–260 nm for purity assessment, as described for structurally similar sulfone derivatives .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.2.1]heptene moiety influence the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Stereochemical Analysis: Use X-ray crystallography or NOESY NMR to resolve spatial arrangements of the bicycloheptene and tetrahydrothiophene groups. For example, the endo vs. exo configuration of the bicycloheptene methyl group may sterically hinder or facilitate amine-mediated hydrogen bonding .
- Biological Assays: Compare enantiomers (separated via chiral HPLC) in receptor-binding studies (e.g., kinase inhibition assays). highlights how aminoethoxy substituents in similar compounds affect bioactivity, suggesting stereochemistry-dependent target engagement .
Q. What strategies can resolve contradictions in solubility data obtained from different experimental setups?
Methodological Answer:
- Standardized Protocols: Follow OECD 105 guidelines for measuring logP (octanol-water partition coefficient) under controlled pH (e.g., 7.4 for physiological conditions).
- Advanced Techniques: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers or ionic liquid additives to stabilize the compound in polar solvents .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., temperature, ionic strength) causing discrepancies, as demonstrated in split-plot experimental designs () .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, considering its sulfone and amino functional groups?
Methodological Answer:
- Antioxidant Activity: Use DPPH radical scavenging assays, given the sulfone group’s electron-withdrawing properties (analogous to phenolic compounds in ).
- Enzyme Inhibition: Screen against cysteine proteases (e.g., caspase-3) via fluorogenic substrates, leveraging the nucleophilic amine for covalent interactions .
- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa), comparing results to structurally related thiophene derivatives () .
Q. How can computational models predict the environmental fate and degradation pathways of this compound?
Methodological Answer:
- QSAR Modeling: Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation factors based on the compound’s logP and topological polar surface area (TPSA) .
- Molecular Dynamics (MD): Simulate hydrolysis pathways of the sulfone group in aquatic environments, parameterized with DFT-calculated transition states .
- Metabolite Identification: Employ LC-HRMS to detect oxidation products (e.g., sulfonic acid derivatives) in simulated soil microcosms, as outlined in ’s environmental impact framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
